molecular formula C12H11BO2 B1270766 3-Biphenylboronic acid CAS No. 5122-95-2

3-Biphenylboronic acid

Cat. No. B1270766
CAS RN: 5122-95-2
M. Wt: 198.03 g/mol
InChI Key: GOXICVKOZJFRMB-UHFFFAOYSA-N
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Description

3-Biphenylboronic Acid is a fluorescent boronic acid useful for sensitive detection of sugars in water . It is also known by other names such as (3-Phenylphenyl)boronic acid, 3-Phenylbenzeneboronic acid, and 3- (Dihydroxyboryl)-1,1’-biphenyl .


Synthesis Analysis

The synthesis of 3-Biphenylboronic Acid involves a detailed experimental and computational analysis of Bpin and structurally related boronic esters . This process allows the determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .


Molecular Structure Analysis

The molecular formula of 3-Biphenylboronic Acid is C6H5C6H4B(OH)2 . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .


Chemical Reactions Analysis

3-Biphenylboronic Acid is a reactant involved in coupling with potassium cyanate, quinones, or fluorous tagged N-hydroxyphthalimide and direct C-H arylation of electron-deficient heterocycles .


Physical And Chemical Properties Analysis

3-Biphenylboronic Acid has a molecular weight of 198.03 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .

Scientific Research Applications

Molecular Recognition and Sensor Applications

3-Biphenylboronic acid and its derivatives have shown potential in molecular recognition and sensor applications. For example, a biphenyldiboronic acid derivative can selectively recognize disaccharides at the air-water interface due to the fixed distance between its boronic acid moieties and the organized structure of the monolayer (Dusemund, Mikami, & Shinkai, 1995). Similarly, phenylboronic acids have been used as synthetic intermediates in the Suzuki-Miyaura reaction, crucial for synthesizing many inhibitors of serine proteases (Tanış, Kurt, Yalçın, & Ercan, 2020).

Catalysis and Organic Synthesis

3-Biphenylboronic acid plays a significant role in catalysis and organic synthesis. Rhodium(III)-catalyzed annulation of biphenylboronic acids with activated alkenes leads to the synthesis of fused or bridged cyclic skeletons (Liu, Yang, Dong, Chang, & Li, 2021). Additionally, novel enantiopure biphenyl P,N-ligands have been synthesized for use in palladium-catalyzed asymmetric addition of arylboronic acids (Lai, Huang, Wu, & Qin, 2009).

Biological Applications

In the field of biology, 3-biphenylboronic acid derivatives have been explored for targeted drug delivery and cancer research. Phenylboronic acid-decorated nanoparticles have shown enhanced tumor targeting and penetration (Wang, Wei, Cheng, Wang, & Tang, 2016). Also, phenylboronic acid and benzoxaborole derivatives are being investigated as potential anticancer agents due to their antiproliferative and proapoptotic properties (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).

Environmental and Analytical Chemistry

3-Biphenylboronic acid is also used in environmental and analytical chemistry. For instance, a biosensor using 3-aminophenylboronic acid was developed for bacteria detection, demonstrating the versatility of boronic acid in affinity binding reactions (Wannapob, Kanatharana, Limbut, Numnuam, Asawatreratanakul, Thammakhet, & Thavarungkul, 2010).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of ingestion or contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

(3-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXICVKOZJFRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370206
Record name 3-Biphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Biphenylboronic acid

CAS RN

5122-95-2
Record name 3-Biphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-phenylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenyl boronic acid (1) (106.2 g, 871.4 mmol), 3-bromophenylboronic acid (2) (35.0 g, 174.2 mmol), palladium acetate (9.8 g, 4.357 mmol), triphenylphosphine (4.64 g, 17.4 mmol), and 2M K2CO3 aqueous solution (470 ml) were added to 950 mL of dimethoxyethane and refluxed for 17 hours. The mixture was cooled to room temperature and the aqueous layer was separated from the organic layer. The aqueous layer was then extracted twice with 200 mL of ethyl acetate. The organic layers were combined and washed with brine and dried over magnesium sulfate. The solids were removed by vacuum filtration and the organic solvent evaporated to the crude product. The crude product was purified by Kugelehor distillation to give of 3 (30 g, 86.7%).
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
catalyst
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
Yield
86.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
Z Chen, ZM Cui, P Li, CY Cao, YL Hong… - The Journal of …, 2012 - ACS Publications
… a mixture of 3-biphenylboronic acid and phenylboronic acid … would be converted; while 3-biphenylboronic acid would not. … both phenylboronic acid and 3-biphenylboronic acid to be …
Number of citations: 88 pubs.acs.org
MI Gibson, J Neres, E Fullam - Carbohydrate research, 2014 - Elsevier
… We show excellent specificity of the fluorescent response of 3-biphenylboronic acid to ribofuranose at physiological pH. This provides a tool for in situ monitoring of carbohydrate …
Number of citations: 1 www.sciencedirect.com
D Li, J Yang, M Fang, BZ Tang, Z Li - Science Advances, 2022 - science.org
… 500 mg) in water (3 ml), 3-biphenylboronic acid (5 mg) in water (4 ml) and ammonium hydroxide (1 ml) were added. A stock solution of 3-biphenylboronic acid (3.16 mmol/liter; 0.625 mg/…
Number of citations: 113 www.science.org
C Beaulieu, D Guay, Z Wang, DA Evans - Tetrahedron letters, 2004 - Elsevier
… To validate the proposed transformation and optimize the reaction conditions, we used 3-biphenylboronic acid and sodium methanesulfinate as testing substrates (Scheme 1). For our …
Number of citations: 73 www.sciencedirect.com
CF Lima, ASMC Rodrigues, VLM Silva… - …, 2014 - Wiley Online Library
… A solution of 3-bromobiphenyl (1.0 equiv.), 3-biphenylboronic acid (1.5 equiv.), and PdCl 2 (dppe) (2 mol %) in toluene (30 mL) was heated at 70 C. Then, a solution of K 2 CO 3 (1.8 …
TJ Dingemans, NS Murthy… - The Journal of Physical …, 2001 - ACS Publications
… The ether was removed by distillation and the crude 3-biphenylboronic acid (31) was recrystallized twice from water/ethanol (95/5). Yield: 1.98 g (75%). H NMR (250 MHz, Acetone-d 6 ) …
Number of citations: 195 pubs.acs.org
J Lee, CH Park, J Kwon, SC Yoon, LM Do, C Lee - Synthetic metals, 2012 - Elsevier
… For the syntheses of the ligands, 3-biphenylboronic acid was coupled with 2-bromo-5-(trimethylsilyl)pyridine[13] or 2-bromopyridine to give the respective phenypyridine-type ligands, …
Number of citations: 9 www.sciencedirect.com
MR Stabile, WG Lai, G DeSantis, M Gold… - Bioorganic & Medicinal …, 1996 - Elsevier
… However, the most interesting results are for 3-biphenylboronic acid (9), where the M222C and M222S mutants show 10- and 5-fold better binding, respectively, than for SBL-WT. …
Number of citations: 42 www.sciencedirect.com
S Chen, NE Fahmi, C Bhattacharya, L Wang, Y Jin… - Biochemistry, 2013 - ACS Publications
… 4-iodophenylalanine was treated with 3-biphenylboronic acid in the presence of Pd(PPh 3 ) … fully protected 3-iodophenylalanine with 3-biphenylboronic acid in the presence of Pd(PPh 3 …
Number of citations: 25 pubs.acs.org
A Ghods, J Gilbert, JR Baker… - Royal Society …, 2018 - royalsocietypublishing.org
… Synthesised according to the general procedure 1A from 3-biphenylboronic acid (0.21 g, 1.20 mmol). The title compound was obtained as a red solid. Yield 0.21 g (68%); mp 172–174C…
Number of citations: 8 royalsocietypublishing.org

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